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Compound of Interest

Compound Name: Benzonitrile, 4-(tributylstannyl)-
CAS No.: 79048-30-9
Cat. No.: B8519595
Get Quote
. J

Executive Summary
Compound: 4-(Tributylstannyl)benzonitrile CAS: 17163-53-6 Formula: C
H

NSn Role: Aryl-transfer reagent in Palladium-catalyzed Stille couplings. Physical State:
Colorless ail.

This guide provides a validated spectral reference for researchers utilizing 4-
(Tributylstannyl)benzonitrile. Unlike simple organic molecules, this compound exhibits complex
spin-spin coupling due to the presence of Tin isotopes (

Sn and

Sn, both spin 1/2), which create distinct satellite sidebands in both proton and carbon spectra.
Correct interpretation of these satellites is essential to distinguish the product from
destannylated byproducts.

Molecular Architecture & Spin Systems
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The molecule consists of two distinct magnetic domains: the aromatic benzonitrile core (an
AA'BB' spin system) and the tributylstannyl ligands (flexible alkyl chains with high rotational
freedom).

Visualization: Structural Assignment Map

The following diagram maps the chemical shifts to the specific molecular moieties.

_____________________________

I
C-Sn Bond

I
|
| I C-CN Bond
5C 150.3 ppm | Benzonitrile Core | 5C111.5 ppm Cyano Group
| (AA'BB' System) ! (-CN)
|

Alkyl-Metal Bond
3C ~9.7 ppm

Sn Center
(119Sn: -38.4 ppm)

Tributyl Chains
(n-Bu3)

Click to download full resolution via product page

Figure 1: Magnetic connectivity and chemical shift mapping of the core moieties.

Comprehensive Spectral Reference Data
All data referenced is calibrated to CDCI

(Residual CHCI

at

7.26 ppm for

H;

77.16 ppm for

C).

Table 1: H NMR Data (500 MHz, CDCI )

Note: Tin satellites are often observed flanking the aromatic and

-butyl signals.
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Position

Shift (

ppm)

Multiplicity

Coupling (
Integration Assignment
Hz)

Ar-H

7.53 -7.62

Multiplet (m)

Aromatic
AA'BB'
(H2/H3/H5/H
6)

Bu-H (

1.42-1.60

Multiplet (m)

Butyl CH
6H - (

to Sn)

Bu-H (

1.32

Sextet (h)

Butyl CH
6H 7.1 (

to Sn)

Bu-H (

1.01-1.18

Multiplet (m)

Butyl CH
6H - (

to Sn)

Bu-H (

0.88

Triplet (t)

Terminal
Methyl

9H 7.3

Table 2: C{ H} NMR Data (126 MHz, CDCl )

Critical Diagnostic: The Carbon attached to Tin (C-Sn) appears significantly deshielded

compared to alkylstannanes, and the Cyano carbon is distinct at ~119 ppm.
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Shift (
Carbon Type Assignment Notes

ppm)

Key ldentification
Quaternary 150.34 C4 (C-sn)
Peak
Aromatic CH 136.88 C3/C5 Ortho to Sn
Aromatic CH 130.71 C2/C6 Ortho to CN
Quaternary 119.25 -CN Nitrile Carbon
Quaternary 111.54 C1 (C-CN) Ipso to Nitrile
Alkyl CH Butyl €2 (
Yy

28.96 ) satellites common

Alkvl CH Butyl C3 (
Yy
27.29 ) satellites common
Butyl C4 (
Alkyl CH 13.63 Terminal Methyl
)

Alkyl CH 9.7 Butyl C1 ( Directly attached to

) Sn

Table 3: Sn NMR Data (186 MHz, CDCI )
The

Sn shift is highly sensitive to coordination geometry. A shift of -38.40 ppm indicates a
tetrahedral, 4-coordinate Tin species, confirming no hypervalent coordination with solvents.

Shift (
Isotope Reference Standard
ppm)
Me
Sn -38.40
Sn (0 ppm)
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Experimental Validation Protocol

To ensure data integrity, follow this self-validating workflow. This protocol minimizes artifacts
caused by Tin's relaxation properties and toxicity hazards.

Workflow: Sample Preparation to Acquisition

Safety Check
Double-glove (Nitrile)
Fume Hood Only

Sample Prep
20-30 mg in 0.6 mL CDCI3
(Filter through glass wool)

1H Acquisition 119Sn Acquisition
std. pulse, d1=1.0s Inverse Gated Decoupling
scans=16 d1=5-10s (Long T1)

Processing
LB=0.3Hz (1H)
LB=2.0Hz (119Sn)

Click to download full resolution via product page

Figure 2: Operational workflow for acquiring validated NMR data for organotins.

Protocol Specifics:
¢ Solvent Choice: CDCI

is preferred. Coordinating solvents (DMSO-d
, Pyridine-d
) can coordinate to the Tin center, causing significant shifts in the

Sn spectrum (up to 50-100 ppm) and altering
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-coupling values.

e Relaxation Delay (d1):
o H: Standard 1.0 s is sufficient.
o Sn: Tin nuclei have long longitudinal relaxation times (
). For quantitative integration or high S/N, increase d1 to 5-10 seconds.
e Impurity Profiling:
o Destannylation: Look for Benzonitrile (multiplets at 7.4 — 7.7 ppm) lacking the butyl region.

o Homocoupling: Look for 4,4'-Dicyanobiphenyl (symmetric aromatic signals, no aliphatic
region).

o Tin Byproducts: Look for Bu
Sn-SnBu
(Hexabutylditin) in

Sn NMR at approx -80 to -90 ppm.

Synthesis Context & Causality[1][2]

Understanding the synthesis explains the impurity profile. This compound is typically
synthesized via Palladium-catalyzed Stille reaction or Lithium-Halogen Exchange.

¢ Route: 4-Bromobenzonitrile + Bu

SnCl (via
-BuLi)
Product.

o Causality: The use of

-BuLi can lead to alkylation byproducts if temperature is not strictly controlled (-78°C). The
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Sn NMR is the quickest way to verify the oxidation state and purity of the tin species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b8519595/docs#technical-reference-4-tributylstannyl-benzonitrile-nmr-architecture
https://www.benchchem.com/product/b8519595/docs#technical-reference-4-tributylstannyl-benzonitrile-nmr-architecture
https://www.benchchem.com/product/b8519595/docs#technical-reference-4-tributylstannyl-benzonitrile-nmr-architecture
https://www.benchchem.com/product/b8519595/docs#technical-reference-4-tributylstannyl-benzonitrile-nmr-architecture
https://www.benchchem.com/product/b8519595?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8519595?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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